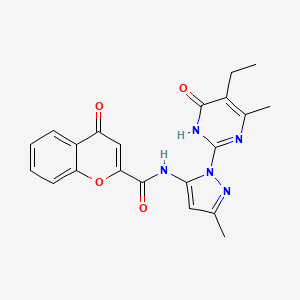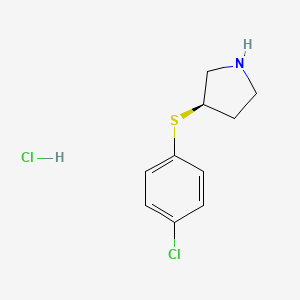
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine, also known as DITP, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Inflammatory cells, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In infectious diseases, this compound has been shown to inhibit the activity of viral polymerases, which are enzymes involved in the replication of viral RNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to reduce the production of inflammatory mediators, leading to the suppression of inflammation. In infectious diseases, this compound has been shown to inhibit viral replication, leading to the suppression of viral infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, including its poor solubility in water, its instability in acidic conditions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, the exploration of its applications in materials science and catalysis, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved properties and the investigation of their potential applications is an area of active research.
Métodos De Síntesis
The synthesis of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine involves the reaction of 4,5-dichloroimidazole with 2,6-bis(trifluoromethyl)pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Aplicaciones Científicas De Investigación
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks and other porous materials. In catalysis, this compound has been studied as a ligand for transition metal catalysts.
Propiedades
IUPAC Name |
4-(4,5-dichloroimidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F6N3/c11-7-8(12)21(3-19-7)4-1-5(9(13,14)15)20-6(2-4)10(16,17)18/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZAAMMSSBUPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455397.png)

![ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2455403.png)



![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2455407.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)